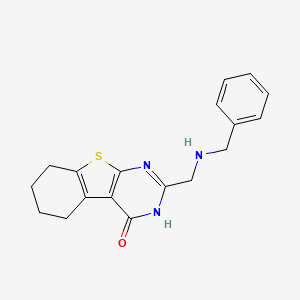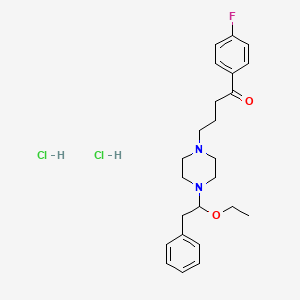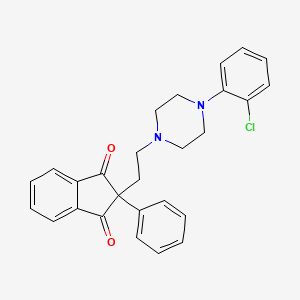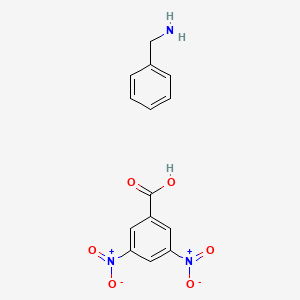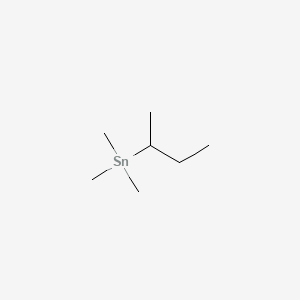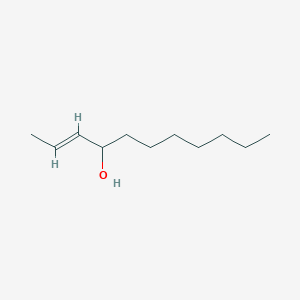
2-Undecen-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Undecen-4-ol is an organic compound with the molecular formula C11H22O. It is an aliphatic alcohol characterized by the presence of a double bond between the second and third carbon atoms and a hydroxyl group on the fourth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Undecen-4-ol can be synthesized through several methods. One common synthetic route involves the conversion of 1-undecen-4-ol into its benzyl ether by reacting it with benzyl chloride in the presence of sodium hydride (NaH). The benzyl ether is then oxidized using a ruthenium catalyst to form the corresponding aldehyde. This aldehyde is treated with ethylene glycol in the presence of pyridinium p-toluenesulfonate to produce 2-(2’-benzyloxynonyl)-1,3-dioxolane. Deprotection of the benzyloxy group and mesylation followed by treatment with sodium methyl mercaptide and cleavage of the 1,3-dioxolane group yields this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Undecen-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-undecenal or 2-undecenoic acid.
Reduction: Formation of 2-undecanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Undecen-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Undecen-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and biological activity. For instance, the compound can interact with cellular membranes, leading to changes in membrane fluidity and permeability. Additionally, it can modulate enzyme activity and signaling pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Undecenal: An aldehyde with a similar structure but with an aldehyde group instead of a hydroxyl group.
2-Undecanol: A saturated alcohol with a similar carbon chain length but without the double bond.
2-Decen-1-ol: A similar compound with a double bond and hydroxyl group but with a shorter carbon chain.
Uniqueness
2-Undecen-4-ol is unique due to the presence of both a double bond and a hydroxyl group, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H22O |
|---|---|
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
(E)-undec-2-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-3-5-6-7-8-10-11(12)9-4-2/h4,9,11-12H,3,5-8,10H2,1-2H3/b9-4+ |
InChI-Schlüssel |
CTPCMVYYXSEEPM-RUDMXATFSA-N |
Isomerische SMILES |
CCCCCCCC(/C=C/C)O |
Kanonische SMILES |
CCCCCCCC(C=CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide](/img/structure/B14699375.png)
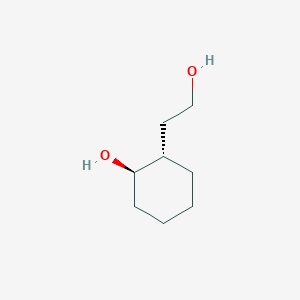


![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
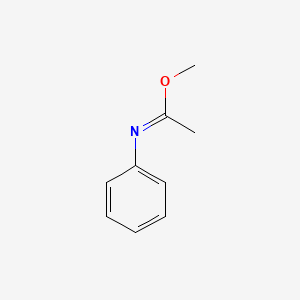
![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)
